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molecular formula C8H7FO3 B1314833 Methyl 4-Fluoro-3-hydroxybenzoate CAS No. 214822-96-5

Methyl 4-Fluoro-3-hydroxybenzoate

Cat. No. B1314833
M. Wt: 170.14 g/mol
InChI Key: CUGWNEOTLGLGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039455B2

Procedure details

4-Fluoro-3-hydroxy-benzoic acid (24.7 g, 112.8 mmol) is dissolved in methanol (300 ml) and cooled to 0° C. Thionyl Chloride (15 ml) is added dropwise and the mixture then heated at 70° C. for 60 min. The reaction mixture is concentrated in vacuo, taken up in EtOAc and washed with saturated sodium bicarbonate solution followed by saturated brine. The organic layer is dried over sodium sulfate, filtered and concentrated under reduced pressure to afford the title compound as a white solid.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[OH:11].S(Cl)(Cl)=O.[CH3:16]O>>[CH3:16][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[C:3]([OH:11])[CH:4]=1

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)O
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture then heated at 70° C. for 60 min
Duration
60 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)F)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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